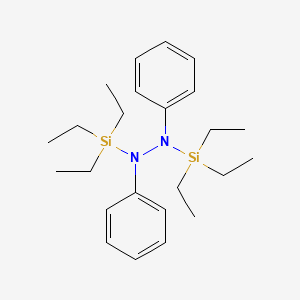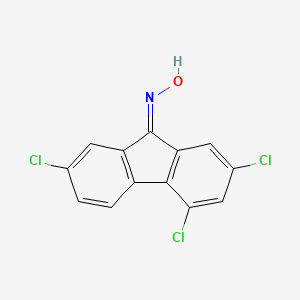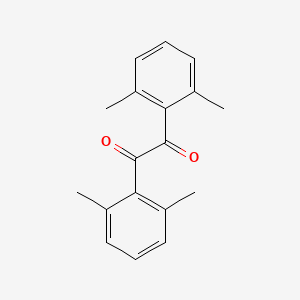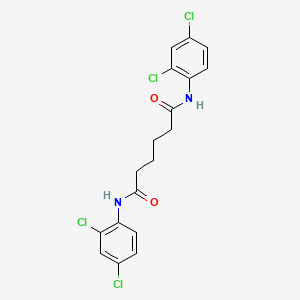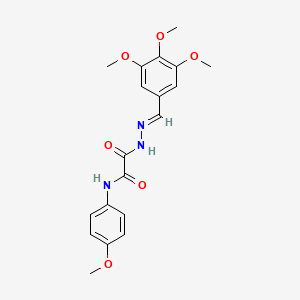
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.2325 g/mol . This compound is part of the methanonaphthalene family, which is characterized by a bridged naphthalene structure. The presence of a methoxy group and a nitrile group in its structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts: Catalysts like palladium or nickel may be used to facilitate the reaction.
Temperature and Pressure: The reactions are usually carried out at elevated temperatures (100-150°C) and may require pressurized conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Binding: The nitrile and methoxy groups play a crucial role in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-6-methoxy-: Similar structure but with the methoxy group at a different position.
1,4-Dihydro-1,4-methanonaphthalene: Lacks the nitrile and methoxy groups.
Uniqueness
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
71906-48-4 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC名 |
6-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-9-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-15-12-4-2-3-10-8-5-9(7-14)11(6-8)13(10)12/h2-5,8,11H,6H2,1H3 |
InChIキー |
NMBDJHWLMRYGKJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C3CC2C=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





